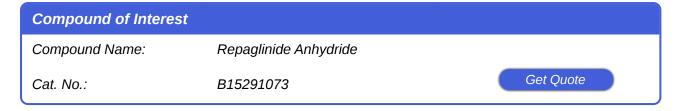


Application Notes and Protocols: Repaglinide Anhydride as a Reference Standard in Impurity Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, which stimulates insulin secretion from pancreatic β -cells.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like repaglinide is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent guidelines for impurity profiling.[3]

One potential impurity in repaglinide is **Repaglinide Anhydride**, a degradation product formed through the elimination of a water molecule. This document provides detailed application notes and protocols for the use of **Repaglinide Anhydride** as a reference standard in the impurity analysis of repaglinide bulk drug and formulated products.

Repaglinide Anhydride: Profile and Characterization

Repaglinide Anhydride is a process-related impurity and a potential degradation product of repaglinide, particularly under certain stress conditions. As a reference standard, a well-characterized sample of **Repaglinide Anhydride** is essential for accurate identification and quantification in routine quality control testing.



Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Repaglinide	C27H36N2O4	452.59	135062-02-1[4]
Repaglinide Anhydride	C27H34N2O3	434.57	Not Available

Analytical Methodologies

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is crucial for the separation and quantification of **Repaglinide Anhydride** from the parent drug and other known impurities.

Experimental Protocol: UPLC-UV Method for Repaglinide and its Impurities

This protocol outlines a UPLC method for the determination of repaglinide and its related substances, including **Repaglinide Anhydride**.

- 1. Instrumentation and Materials:
- UPLC system with a photodiode array (PDA) detector
- Analytical balance
- Volumetric flasks and pipettes
- Repaglinide Reference Standard (USP or EP)
- Repaglinide Anhydride Reference Standard
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Water (HPLC grade)
- 2. Chromatographic Conditions:



Parameter	Condition
Column	Acquity BEH Shield RP-C18 (100 mm x 2.1 mm, 1.7 μ m)
Mobile Phase A	0.025% Formic acid in Water
Mobile Phase B	0.025% Formic acid in Acetonitrile
Gradient Elution	Time (min) / %A / %B: 0/70/30, 1/70/30, 6/50/50, 8/20/80, 10/20/80, 10.1/70/30
Flow Rate	0.3 mL/min
Column Temperature	30°C
Detection Wavelength	214 nm
Injection Volume	1.0 μL

3. Preparation of Solutions:

- Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.
- Standard Stock Solution (Repaglinide): Accurately weigh and dissolve about 25 mg of Repaglinide RS in a 50 mL volumetric flask with diluent.
- Standard Stock Solution (Repaglinide Anhydride): Accurately weigh and dissolve about 5
 mg of Repaglinide Anhydride RS in a 50 mL volumetric flask with diluent.
- System Suitability Solution: Prepare a solution containing approximately 0.5 mg/mL of Repaglinide and 0.005 mg/mL of Repaglinide Anhydride in diluent.
- Test Solution: Accurately weigh and dissolve a quantity of the repaglinide sample to obtain a final concentration of approximately 0.5 mg/mL in diluent.

4. System Suitability:

Inject the System Suitability Solution and evaluate the following parameters. The system is deemed suitable for analysis if the following criteria are met:



Parameter	Acceptance Criteria
Tailing Factor (for Repaglinide peak)	Not more than 2.0
Theoretical Plates (for Repaglinide peak)	Not less than 2000
Resolution (between Repaglinide and Repaglinide Anhydride peaks)	Not less than 2.0
Relative Standard Deviation (RSD) for replicate injections of Repaglinide	Not more than 2.0%

5. Analysis and Calculation:

Inject the diluent (as a blank), the Standard Stock Solution, and the Test Solution into the chromatograph. Record the chromatograms and integrate the peak areas. Calculate the percentage of **Repaglinide Anhydride** in the sample using the following formula:

% Impurity = (Area_impurity / Area_standard) × (Concentration_standard / Concentration_sample) × 100

Quantitative Data Summary

The following table summarizes typical retention times and relative retention times (RRT) for repaglinide and some of its known impurities, including the presumed **Repaglinide Anhydride** (DP-1), based on published data.



Compound	Retention Time (min)	Relative Retention Time (vs. Repaglinide)
Repaglinide	~4.45	1.00
Repaglinide Anhydride (DP-1)	~1.87	~0.42
Repaglinide N-oxide (DP-2)	~1.36	~0.31
Repaglinide Impurity A	Varies with method	Varies with method
Repaglinide Impurity B	Varies with method	Varies with method
Repaglinide Impurity C	Varies with method	Varies with method
Repaglinide Impurity D	Varies with method	Varies with method
Repaglinide Impurity E	Varies with method	Varies with method

Visualizations

Repaglinide Signaling Pathway

Repaglinide exerts its therapeutic effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β -cells, leading to insulin secretion.



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Caption: Mechanism of action of Repaglinide in pancreatic β -cells.

Experimental Workflow for Impurity Analysis

The logical workflow for utilizing a reference standard in impurity analysis is a systematic process ensuring accurate and reliable results.





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Caption: Workflow for impurity analysis using a reference standard.



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